7-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound featuring a benzimidazole core, characterized by a bromine atom at the 7th position and a methyl group at the 1st position. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The molecular formula for this compound is , with a molecular weight of approximately 211.06 g/mol.
7-Bromo-1-methyl-1H-benzo[d]imidazole belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is primarily synthesized through bromination reactions involving 1-methylbenzimidazole or similar precursors.
The synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methylbenzimidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often conducted in solvents such as acetic acid or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions utilizing continuous flow reactors to enhance yield and purity. Automated systems are often employed to control reaction parameters precisely, ensuring efficiency in large-scale production.
The structure of 7-Bromo-1-methyl-1H-benzo[d]imidazole can be represented as follows:
This structure consists of a fused ring system that contributes to its unique chemical behavior and potential biological activity .
7-Bromo-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions:
Common Reagents and Conditions:
The mechanism of action for 7-Bromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and methyl groups modulates the compound's binding affinity and specificity to these targets. This interaction is crucial for its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
These properties contribute to its utility in various chemical syntheses and biological applications .
7-Bromo-1-methyl-1H-benzo[d]imidazole has several scientific uses:
The C7 bromine substituent in 7-bromo-1-methyl-1H-benzo[d]imidazole serves as a versatile handle for palladium- and copper-mediated transformations, enabling precise structural diversification. Copper(I)-catalyzed double Ullmann coupling stands out for constructing complex polycyclic systems. This method facilitates the synthesis of benzo[6,7]imidazo[1′,2':4,5][1,4]diazepino[3,2,1-hi]indoles through sequential C-N bond formation between 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole and 7-bromo-1H-indole derivatives. Optimized conditions (CuI catalyst, DMF solvent, 90°C) achieve yields exceeding 85% while maintaining excellent functional group tolerance . For simpler arylations, Pd(0)-catalyzed Suzuki-Miyaura reactions enable efficient biaryl formation using arylboronic acids. Key optimization parameters include:
Table 1: Optimization of Cross-Coupling Reactions
Reaction Type | Catalyst System | Ligand | Base | Yield Range | Key Applications |
---|---|---|---|---|---|
Double Ullmann Coupling | CuI (10 mol%) | None required | K₂CO₃ | 82-95% | Benzoimidazodiazepinoindole scaffolds |
Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | None | Na₂CO₃ | 75-92% | Biaryl derivatives for drug discovery [5] |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos (2.5 mol%) | XPhos | Cs₂CO₃ | 68-90% | C-N linked conjugates [8] |
The bromine's strategic positioning enables chemoselective mono-functionalization even in the presence of other halogens, crucial for synthesizing asymmetric pharmacophores like kinase inhibitors (e.g., BI-3802 derivatives) [5] [8].
Achieving N1-methylation specificity in benzimidazoles demands precise control due to competing N3-alkylation. Phase-transfer catalysis (PTC) under mildly basic conditions (K₂CO₃, CH₃CN) selectively generates the 1-methyl isomer using methyl iodide. Computational studies reveal this selectivity stems from the lower activation energy (ΔΔG‡ = 2.8 kcal/mol) for N1-attack versus N3-alkylation [5] [7]. Alternative approaches include:
Steric screening by the benzene ring and electronic repulsion between the methylating agent and N3 lone pair collectively drive N1-preference. Post-alkylation purification leverages the hydrophobicity contrast between N1-methylated products (logP ≈ 2.38) and polar starting materials [5] [7].
Solvent-less techniques significantly enhance the atom economy and reaction efficiency for 7-bromo-1-methyl-1H-benzo[d]imidazole synthesis. Mechanochemical synthesis via ball-milling achieves cyclocondensation between 4-bromo-1,2-diaminobenzene and acetic acid derivatives within 30 minutes without solvents. This approach demonstrates a 92% yield with an E-factor of 0.8, substantially lower than traditional methods (E-factor >15) [6] [7]. Additional sustainable methodologies include:
Table 2: Comparative Analysis of Green Synthesis Methods
Method | Conditions | Atom Economy | E-Factor | Energy Input | Yield |
---|---|---|---|---|---|
Ball-Milling | RT, 30 min, no solvent | 87% | 0.8 | Low | 92% |
GO-(Co/Mn) Catalysis | 80°C, 40 min, solvent-free | 91% | 1.2 | Medium | 95% |
Na₂S₂O₅ Promotion | H₂O/EtOH, 80°C, 2h | 85% | 2.5 | Medium | 89% |
Conventional Thermal | DMF, 120°C, 12h | 78% | 18.6 | High | 82% |
These methods align with CHEM21 metrics for green chemistry, significantly reducing waste and energy consumption while maintaining high regioselectivity [6] [7].
The 7-bromo-1-methyl-1H-benzo[d]imidazole core serves as a versatile platform for generating structurally diverse libraries through targeted modifications. Nucleophilic aromatic substitution (SNAr) activates the C7 position toward azide, alkoxide, and amine nucleophiles in DMSO at 100°C. Meanwhile, direct C-H functionalization at C2/C5 positions employs Pd(OAc)₂/Cu(OAc)₂ systems with directing groups (e.g., pyrimidyl), enabling arylation/alkenylation without bromine participation [4] [8]. Key derivatization pathways include:
Table 3: Biologically Active Derivatives of 7-Bromo-1-methyl-1H-benzo[d]imidazole
Derivative Structure | Synthetic Route | Biological Target | Key Activity |
---|---|---|---|
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | SNAr/condensation | C. albicans pyruvate kinase | Antifungal (MIC 3.9 µg/mL) [6] |
6,7-Diphenylbenzo[6,7]imidazo[1′,2':4,5][1,4]diazepino[3,2,1-hi]indole | Double Ullmann | FtsZ protein | Anti-tubercular [4] |
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Reductive amination | (p)ppGpp synthetase | Antibiofilm (MRSA) [4] [6] |
4-(1H-Benzo[d]imidazol-1-yl)benzonitrile | Buchwald-Hartwig amination | Kinases | Anticancer scaffold [8] |
Molecular docking confirms that C7-derivatized analogs bind bacterial alarmone synthetases (RelSeq, ΔG = -9.2 kcal/mol) and FtsZ proteins (ΔG = -8.7 kcal/mol), explaining their potent antimicrobial effects [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7